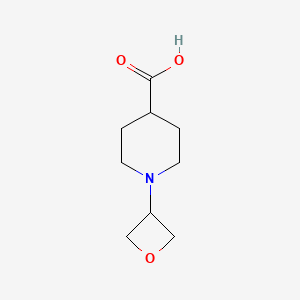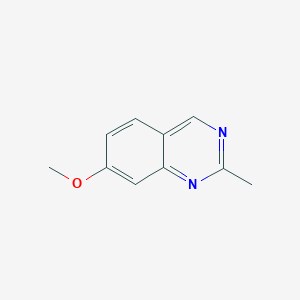
7-Methoxy-2-methylquinazoline
Übersicht
Beschreibung
7-Methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H10N2O . It is a derivative of quinazoline, a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring .
Synthesis Analysis
Quinazoline derivatives are generally synthesized through a three-step method and structurally evaluated by FTIR, 1H-NMR, 13CNMR, and Mass spectroscopy . The synthetic methods are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 7-Methoxy-2-methylquinazoline is characterized by a quinazoline core, which is a bicyclic compound containing a benzene ring fused to a pyrimidine ring . The compound has a methoxy group (-OCH3) attached to the 7th position and a methyl group (-CH3) attached to the 2nd position of the quinazoline core .Chemical Reactions Analysis
Quinazoline derivatives, including 7-Methoxy-2-methylquinazoline, have been found to undergo various chemical reactions. For instance, the highly acidic proton of the methyl group at the C-4 position of quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .Wissenschaftliche Forschungsanwendungen
Antitumor and Anticancer Properties
7-Methoxy-2-methylquinazoline has shown significant promise in anticancer research. One of its derivatives, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated substantial antitumor activity. It inhibited tumor growth by 62% in mice at 1.0 mg/kg without obvious signs of toxicity. This compound also exhibited high antiproliferative activity against human tumor cell lines and disrupted tumor vasculature, suggesting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017). Another study identified derivatives of 7-Methoxy-2-methylquinazoline as potent apoptosis inducers, offering potential as efficacious anticancer agents with high blood-brain barrier penetration (Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Various studies have shown that derivatives of 7-Methoxy-2-methylquinazoline are effective in inhibiting tubulin polymerization, a crucial process in cancer cell division. For instance, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues have been found to bind to the colchicine site on tubulin, disrupting microtubule formation and thus inhibiting cancer cell growth (Wang et al., 2014).
Antimicrobial Activities
Several quinazoline derivatives have been identified as having potent antimicrobial activities. A study involving [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives revealed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Modulation of Tubulin Polymerization and Antidepressant-Like Effects
Further research into the derivatives of 7-Methoxy-2-methylquinazoline has demonstrated their ability to modulate tubulin polymerization, as seen in the study of methoxy-substituted 3-formyl-2-phenylindoles. These compounds, related to the quinazoline framework, showed potential in inhibiting tubulin polymerization, a key factor in cancer treatment strategies (Gastpar et al., 1998). Additionally, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a putative trace amine receptor ligand and a derivative of 7-Methoxy-2-methylquinazoline, has shown an antidepressant-like effect, opening avenues for its use in treatment-resistant depression (Dhir & Kulkarni, 2011).
Wirkmechanismus
While the specific mechanism of action for 7-Methoxy-2-methylquinazoline is not mentioned in the retrieved papers, quinazoline derivatives are known to exhibit various biological and pharmacological effects, including anti-cancer, anti-diabetes, antifungal, antibacterial, antihypertensive, and anti-tuberculosis activity .
Safety and Hazards
Zukünftige Richtungen
The future directions in the research of quinazoline derivatives like 7-Methoxy-2-methylquinazoline involve the development of new drugs or drug candidates due to their significant biological activities . This includes the design and synthesis of new derivatives or analogues to treat various diseases .
Eigenschaften
IUPAC Name |
7-methoxy-2-methylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-11-6-8-3-4-9(13-2)5-10(8)12-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKLOSOKXIHFBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CC(=CC2=N1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308256 | |
| Record name | 7-Methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylquinazoline | |
CAS RN |
16499-41-5 | |
| Record name | 7-Methoxy-2-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16499-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B3244924.png)
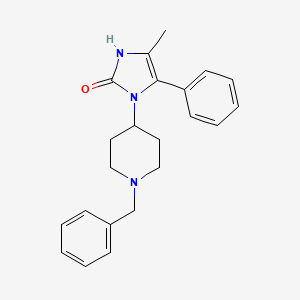
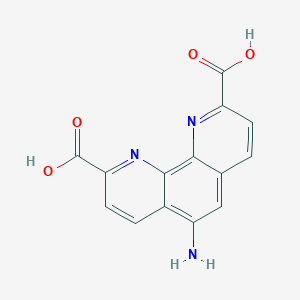
![Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3244953.png)
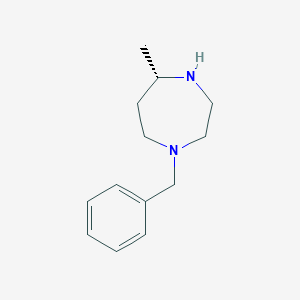
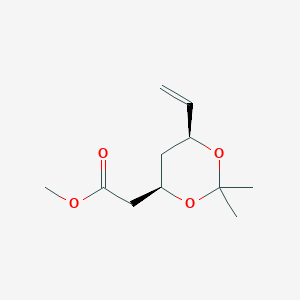
![[4-(Aminomethyl)phenyl]urea](/img/structure/B3244967.png)

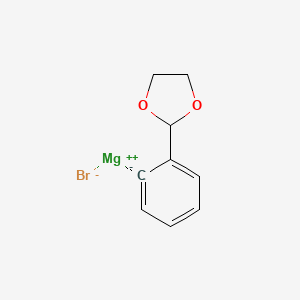

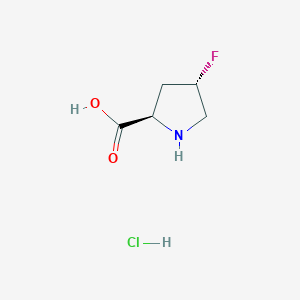
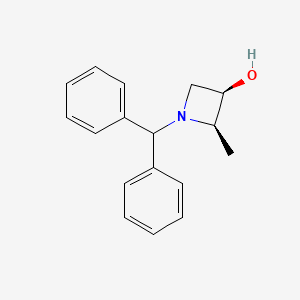
![4-Bromotricyclo[6.2.1.0(2,7)]undeca-2,4,6-triene](/img/structure/B3245008.png)
